molecular formula C16H15FOS B1327648 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone CAS No. 898768-11-1

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

Cat. No. B1327648
M. Wt: 274.4 g/mol
InChI Key: SRJNJOKWVWGGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-(4-Fluorophenyl)-4'-thiomethylpropiophenone" is not directly mentioned in the provided papers. However, the papers discuss various fluorophenyl compounds and their properties, which can provide insights into the analysis of the compound . Fluorophenyl compounds are known for their diverse applications in material science and pharmaceuticals, exhibiting a wide spectrum of biological activities . They are also utilized in organic electronics, such as thin-film transistors and solar cells .

Synthesis Analysis

The synthesis of fluorophenyl compounds can involve different strategies, including the use of Grignard reagents to form regioisomers, as demonstrated in the synthesis of poly(3-alkyl-4-fluoro)thiophenes . The directing effect of the fluorine group is pronounced in these reactions. Another synthesis method involves the reaction of fluorobenzoyl isothiocyanate with fluoroanilines in acetonitrile to produce fluorophenyl thioureas . Additionally, the synthesis of the title compound in paper involves a reaction with orthophosphoric acid and subsequent purification steps.

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds can be determined using various spectroscopic techniques and X-ray diffraction analysis. For instance, the structure of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was elucidated using IR, NMR spectroscopy, and X-ray diffraction, revealing a hydrazone structure with intramolecular H-bonds . Similarly, the crystal structure of (4-fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone was determined using X-ray diffraction, showing the importance of intramolecular hydrogen bonds in stabilizing the structure .

Chemical Reactions Analysis

The reactivity of fluorophenyl compounds can be influenced by their structural characteristics. For example, the hydrazone form of 3-(4-fluorophenylhydrazone)pentane-2,4-dione was found to be highly reactive due to the effective atomic charges calculated using quantum-chemical methods . The presence of fluorine can also affect the copolymerization behavior, as seen in the electrochemical synthesis of copolymers from 3-(4-fluorophenyl)thiophene and 3,4-ethylenedioxythiophene .

Physical and Chemical Properties Analysis

Fluorophenyl compounds exhibit a range of physical and chemical properties. Backbone fluorination in poly(3-alkyl-4-fluoro)thiophenes leads to an increase in ionization potential and a tendency to aggregate in solution, which is attributed to a more co-planar backbone . The electrochemical and spectroscopic characteristics of copolymers synthesized from 3-(4-fluorophenyl)thiophene show good electrochemical behaviors, high conductivity, and excellent ambient stability . The crystal and molecular structure of anti-3′,4′-difluoro-2-hydroxyiminopropiophenone reveals intermolecular O–H⋯O bonds that are crucial for the stability of the structure .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Electropolymerization : 3-(4-Fluorophenyl)-4'-thiomethylpropiophenone derivatives, such as 3-(4-fluorophenyl)thieno[3,2-b]thiophene and 3,3’-(4-fluorophenyl)dithieno[3,2-b;2’,3’-d]thiophene, have been synthesized and electropolymerized. These polymers show potential for energy storage and electrochromic devices due to their electrical properties and surface characteristics (Topal et al., 2021).

Structural Analysis

  • Crystal Structure Studies : The crystal structure of similar compounds, like (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, has been explored, highlighting the significance of substituted thiophenes in material science and pharmaceuticals (Nagaraju et al., 2018).

Electrochemical Properties

  • Electrochemical Synthesis and Characteristics : Copolymers derived from 3-(4-fluorophenyl)thiophene exhibit good electrochemical behavior, high conductivity, and stability, making them suitable for electronic applications (Wei et al., 2006).

Material Science Applications

  • Polymer Development for Various Applications : Poly(arylene ether sulfone)s incorporating 4-fluorophenyl sulfide pendant groups have been developed for potential use in fuel cell applications, demonstrating the versatility of these compounds in material science (Li et al., 2006).

Biomedical Research

  • Investigation of Apoptosis Inducers : Derivatives like 1-(4-morpholinophenyl)-3-(4-fluorophenyl)-propenone have been studied for their potential as apoptosis inducers in biological systems, indicating their relevance in biomedical research (Zhang et al., 2012).

Photophysical Studies

  • Photophysical Properties for LCDs : Certain derivatives have been investigated for their photoalignment properties in liquid crystal displays (LCDs), showcasing their potential in the field of optoelectronics (Hegde et al., 2013).

Future Directions

The study of novel organic compounds like “3-(4-Fluorophenyl)-4’-thiomethylpropiophenone” is crucial in various fields such as medicinal chemistry, materials science, and environmental science. Future research could focus on exploring its synthesis, properties, and potential applications .

properties

IUPAC Name

3-(4-fluorophenyl)-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FOS/c1-19-15-9-5-13(6-10-15)16(18)11-4-12-2-7-14(17)8-3-12/h2-3,5-10H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRJNJOKWVWGGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90644573
Record name 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluorophenyl)-4'-thiomethylpropiophenone

CAS RN

898768-11-1
Record name 1-Propanone, 3-(4-fluorophenyl)-1-[4-(methylthio)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898768-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Fluorophenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90644573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.